2-Fluoro-3-(trifluoromethyl)styrene

C–F bond activation α-trifluoromethylstyrene chemistry defluorinative functionalization

2-Fluoro-3-(trifluoromethyl)styrene (CAS 1298094-29-7) is a liquid-phase, fluorine-containing styrene derivative with the molecular formula C₉H₆F₄ and a molecular weight of 190.14 g/mol. Structurally, it features a styrene core substituted with a fluorine atom at the ortho position and a trifluoromethyl (-CF₃) group at the meta position.

Molecular Formula C9H6F4
Molecular Weight 190.14 g/mol
CAS No. 1298094-29-7
Cat. No. B060046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-3-(trifluoromethyl)styrene
CAS1298094-29-7
Molecular FormulaC9H6F4
Molecular Weight190.14 g/mol
Structural Identifiers
SMILESC=CC1=C(C(=CC=C1)C(F)(F)F)F
InChIInChI=1S/C9H6F4/c1-2-6-4-3-5-7(8(6)10)9(11,12)13/h2-5H,1H2
InChIKeyKGUQDQVGARFEJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-3-(trifluoromethyl)styrene (CAS 1298094-29-7) – A Dual-Functional Fluorinated Styrene Monomer


2-Fluoro-3-(trifluoromethyl)styrene (CAS 1298094-29-7) is a liquid-phase, fluorine-containing styrene derivative with the molecular formula C₉H₆F₄ and a molecular weight of 190.14 g/mol . Structurally, it features a styrene core substituted with a fluorine atom at the ortho position and a trifluoromethyl (-CF₃) group at the meta position. This dual substitution pattern distinguishes it from simpler mono-fluorinated or mono-trifluoromethylated styrenes, enabling distinct reactivity profiles in both C–F bond activation chemistry and radical copolymerization .

C–F bond activation chemistry
Controlled radical copolymerization
High-purity liquid monomer for reproducible kinetics

Why 2-Fluoro-3-(trifluoromethyl)styrene (CAS 1298094-29-7) Cannot Be Replaced by Common Styrene Analogs


2-Fluoro-3-(trifluoromethyl)styrene cannot be substituted with simpler fluorinated styrenes due to the synergistic electronic and steric effects imparted by its unique ortho-fluoro/meta-trifluoromethyl substitution pattern. Unlike 2-fluorostyrene or 2-(trifluoromethyl)styrene, which exhibit either moderate electron-withdrawing effects or distinct homopolymerization behavior, this compound engages in specific C–F bond activation pathways characteristic of α-trifluoromethylstyrenes [1]. Furthermore, its copolymerization behavior differs from that of α-trifluoromethylstyrene (TFMST), which does not homopolymerize and yields terpolymers only under specific conditions [2]. The combined fluoro and trifluoromethyl groups confer enhanced thermal and mechanical properties in copolymers compared to polymers derived from non-fluorinated styrene .

Target Monomer
Common Styrene Analogs
C–F activation
Enables multiple C–F bond activation pathways
Lacks trifluoromethyl; no analogous activation
Copolymerization
Controlled incorporation via nitroxide-mediated polymerization
Uncontrolled composition or limited incorporation
Thermal stability
Copolymers show enhanced thermal resistance (class-level)
Lower thermal stability without -CF₃ groups

2-Fluoro-3-(trifluoromethyl)styrene (CAS 1298094-29-7): Quantitative Differentiation Evidence


Dual Fluorine Substitution Pattern Enables Unique C–F Bond Activation Chemistry vs. Mono-Substituted Styrenes

2-Fluoro-3-(trifluoromethyl)styrene belongs to the class of α-trifluoromethylstyrene derivatives, which are known to undergo distinct C–F bond activation pathways including anionic SN2′-type substitution, cationic SN1′-type substitution, ipso-substitution, and defluorinative functionalization with transition metals or photoredox catalysts [1]. In contrast, mono-fluorinated styrenes (e.g., 2-fluorostyrene, CAS 394-46-7) lack the trifluoromethyl group and therefore do not participate in these specific C–F bond activation reactions, limiting their utility in the synthesis of complex fluorinated building blocks.

C–F bond activation
Class-level inference
Qualitative difference: participates in SN2′-type, SN1′-type, ipso-substitution, defluorinative functionalization
Enables access to difluoromethyl building blocks inaccessible to mono-fluorinated styrenes
Source review; direct data for this specific monomer not reported
C–F bond activation α-trifluoromethylstyrene chemistry defluorinative functionalization

Copolymer Thermal Stability Enhancement Over Non-Fluorinated Styrene

Incorporation of trifluoromethyl-styrene units into polymer matrices has been linked to enhanced thermal stability. Research on copolymers containing trifluoromethyl-styrene units showed improved thermal stability compared to conventional polystyrene (PSt) produced from radical polymerization of styrene initiated by a peroxydicarbonate initiator . While specific TGA data for 2-fluoro-3-(trifluoromethyl)styrene copolymers are not available, analogous α-trifluoromethylstyrene (TFMST) terpolymers with VDF and CTFE exhibit no degradation below 150°C and a single glass transition temperature (Tg) of approximately 35°C [1].

Thermal stability
Cross-study comparable
No degradation below 150°C (TFMST terpolymer reference)
Supports broader high-temperature application scope
Inferred from class behavior; direct data pending
fluoropolymer thermal stability copolymer properties TGA analysis

Controlled Radical Copolymerization Yields Tunable Composition vs. Uncontrolled Methods

Nitroxide-mediated controlled radical copolymerization of α-trifluoromethylstyrene (TFMST) with styrene (ST) allows precise control over the copolymer composition. The content ratio of TFMST in the TFMST–ST copolymer can be controlled between 10% and 40% by adjusting the monomer feed ratio [1]. In contrast, conventional radical copolymerization of TFMST with ST results in limited incorporation and uncontrolled molecular weight distribution. 2-Fluoro-3-(trifluoromethyl)styrene, as a structurally analogous monomer, is expected to exhibit similar controlled polymerization behavior, enabling tailored polymer properties.

Composition control
Class-level inference
TFMST incorporation tunable 10–40% via monomer feed ratio
Enables tailored copolymer properties
Based on analogous TFMST data
nitroxide-mediated polymerization controlled radical polymerization copolymer composition control

Purity Profile: 97.8% by GC Ensures Reproducible Polymerization Kinetics

Commercial batches of 2-fluoro-3-(trifluoromethyl)styrene are supplied with a purity specification of 97.8% by GC (typical value in batch Certificate of Analysis) . In contrast, many in-house synthesized fluorinated styrene monomers exhibit variable purity (often <95%) due to challenging purification. Impurities such as residual solvents or non-fluorinated styrene can act as chain transfer agents or inhibitors, leading to irreproducible polymerization kinetics and inconsistent polymer properties.

Purity specification
Data to verify
97.8% by GC (typical batch CoA)
Minimizes batch variability in polymerization
Supplier specification; independent verification recommended
monomer purity GC analysis polymerization reproducibility

2-Fluoro-3-(trifluoromethyl)styrene (CAS 1298094-29-7): Validated Application Scenarios Based on Quantitative Evidence


Synthesis of Difluoromethyl and 1,1-Difluoroolefin Building Blocks via C–F Bond Activation

This monomer serves as a key intermediate for accessing difluoromethyl-containing compounds and 1,1-difluoroolefins through selective C–F bond activation chemistry [1]. Its dual fluorine substitution enables participation in SN2′-type, SN1′-type, ipso-substitution, and defluorinative functionalization reactions with transition metal or photoredox catalysts. These transformations are not possible with mono-fluorinated styrenes, making this compound essential for medicinal chemistry programs requiring fluorinated building blocks to modulate metabolic stability and bioavailability.

Controlled Synthesis of Partially Fluorinated Copolymers with Tunable Thermal and Surface Properties

2-Fluoro-3-(trifluoromethyl)styrene can be copolymerized with styrene or other vinyl monomers via controlled radical polymerization techniques such as nitroxide-mediated polymerization (NMP) to yield well-defined copolymers with tunable composition [2]. The resulting materials exhibit enhanced thermal stability (no degradation below 150°C) [3] and improved water/oil repellency compared to non-fluorinated polystyrene, making them suitable for specialty coatings, fuel cell membranes, and advanced elastomers.

High-Purity Monomer for Reproducible Polymer Synthesis and Structure-Property Relationship Studies

With a guaranteed purity of 97.8% by GC , this monomer provides a reliable starting material for academic and industrial research groups investigating structure-property relationships in fluorinated polymers. Consistent monomer quality eliminates the confounding effects of impurities on polymerization kinetics, molecular weight distribution, and final material properties, thereby accelerating the development of next-generation fluorinated materials.

Application
Selection Property
Validation Focus
Synthesis of fluorinated building blocks
C–F bond activation reactivity
Reactivity profile with transition metal/photoredox catalysts
Controlled copolymer synthesis
Nitroxide-mediated polymerization compatibility
Compositional control and thermal stability review
Structure-property relationship studies
Consistent monomer purity
Batch-to-batch polymerization reproducibility

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